Juglomycin A

Beschreibung

This compound has been reported in Streptomyces with data available.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38637-88-6 |

|---|---|

Molekularformel |

C14H10O6 |

Molekulargewicht |

274.22 g/mol |

IUPAC-Name |

5-hydroxy-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]naphthalene-1,4-dione |

InChI |

InChI=1S/C14H10O6/c15-8-3-1-2-6-12(8)9(16)4-7(13(6)19)14-10(17)5-11(18)20-14/h1-4,10,14-15,17H,5H2/t10-,14-/m1/s1 |

InChI-Schlüssel |

JUTDGBUUAXODBT-QMTHXVAHSA-N |

Isomerische SMILES |

C1[C@H]([C@H](OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |

Kanonische SMILES |

C1C(C(OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Microbial Genesis of Juglomycin A: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juglomycin A, a naphthoquinone antibiotic, has garnered significant interest within the scientific community due to its potent antimicrobial and cytotoxic activities. This technical guide provides an in-depth exploration of the origin of this compound, with a focus on its microbial producers, biosynthetic pathway, and the regulatory networks governing its production. Detailed experimental protocols for the isolation and characterization of this compound are provided, alongside a comprehensive summary of its biological activities. This document aims to serve as a core resource for researchers and professionals involved in natural product discovery and antibiotic development.

Discovery and Microbial Origin

This compound was first isolated in 1971 by Ono and his colleagues from the culture filtrate of Streptomyces sp. 190-2.[1] Subsequent research has identified a range of other Streptomyces species as producers of this compound and its structural analogs. These microorganisms, predominantly found in soil, represent a rich source of diverse secondary metabolites with therapeutic potential.[2]

Table 1: this compound and Derivative Producing Microorganisms

| Producing Organism | Compound(s) | Reference(s) |

| Streptomyces sp. 190-2 | This compound, Juglomycin B | [1] |

| Streptomyces achromogenes | This compound, Juglomycin B | |

| Streptomyces coelicolor A3(2) M145 | Juglomycin C amide | |

| Streptomyces sp. 815 | Juglomycin C, Juglomycin D | |

| Streptomyces sp. 3094 | Juglomycin C, Juglomycin D | |

| Streptomyces tendae Tü 901/8c | Juglomycin Z | |

| Streptomyces sp. GW4184 | Juglomycins G, H, I | [3] |

Biosynthesis of this compound

The biosynthesis of this compound proceeds via a Type II polyketide synthase (PKS) pathway. These large, multi-enzyme complexes catalyze the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final product. Juglomycin C is a key intermediate in the formation of this compound.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound commences with the formation of a polyketide backbone from acetate and malonate units by the PKS complex. This backbone undergoes a series of cyclizations and aromatizations to form a naphthoquinone core. Subsequent tailoring enzymes, including oxidoreductases and hydroxylases, are responsible for the modifications that lead to the formation of Juglomycin C and ultimately this compound.

Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of genes. This regulation occurs at multiple levels and is influenced by various environmental and physiological signals. The biosynthetic gene clusters for antibiotics typically contain one or more regulatory genes, known as cluster-situated regulators (CSRs), which directly control the expression of the biosynthetic genes. These CSRs are, in turn, often controlled by global regulators that respond to broader cellular signals such as nutrient availability and cell density.

Hypothetical regulatory cascade for this compound production.

Experimental Protocols

Fermentation of Streptomyces for this compound Production

The following is a general protocol for the submerged fermentation of Streptomyces species to produce this compound. Optimization of media components and fermentation parameters is often necessary for different strains.[4][5]

Table 2: Fermentation Protocol

| Parameter | Condition |

| Culture Medium | Seed Medium (e.g., Tryptic Soy Broth) and Production Medium (e.g., ISP2 with supplements) |

| Inoculum | Spore suspension or vegetative mycelium from a seed culture |

| Fermentation Vessel | Shake flasks or bioreactor |

| Temperature | 28-30 °C |

| Agitation | 150-250 rpm |

| Aeration | 0.5-1.0 vvm (in bioreactor) |

| pH | 6.5-7.5 |

| Incubation Time | 5-10 days |

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth typically involves solvent extraction followed by chromatographic purification.

General workflow for the isolation of this compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| UV-Visible Spectroscopy | Absorption maxima characteristic of the naphthoquinone chromophore. |

| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl, carbonyl (quinone and lactone), and aromatic C=C stretching. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, methine protons, and hydroxyl protons. |

| ¹³C NMR Spectroscopy | Resonances for quinone and lactone carbonyls, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound. |

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and inhibition of macromolecular biosynthesis.

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound

| Test Organism | MIC (µg/mL) | Reference(s) |

| Bacillus subtilis | 0.1 - 1.0 | |

| Staphylococcus aureus | 1.0 - 10.0 | |

| Escherichia coli | 10.0 - 50.0 | |

| Candida albicans | 1.0 - 10.0 |

Conclusion

This compound remains a compelling natural product with significant therapeutic potential. A thorough understanding of its microbial origin, biosynthesis, and regulation is crucial for the development of strategies to improve its production and for the bioengineering of novel analogs with enhanced efficacy and reduced toxicity. This technical guide provides a foundational resource for researchers to further explore the fascinating biology and chemistry of this potent antibiotic.

References

- 1. [New antibiotics, juglomycin. 2. Structure of this compound and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 4. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 5. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Juglomycin A: A Technical Guide for Researchers

Abstract: Juglomycin A, a naphthoquinone antibiotic derived from Streptomyces species, has garnered scientific interest due to its notable antimicrobial properties. This technical guide provides an in-depth overview of the discovery, biosynthesis, and, most critically, the detailed experimental protocols for the isolation and purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and replicating the methodologies involved in obtaining this bioactive compound. The guide summarizes key quantitative data, outlines detailed experimental workflows, and presents conceptual diagrams of regulatory pathways to facilitate a deeper understanding of antibiotic production in Streptomyces.

Introduction and Discovery

The quest for novel antimicrobial agents has consistently led researchers to the diverse metabolic capabilities of the bacterial genus Streptomyces. These filamentous bacteria are prolific producers of secondary metabolites, accounting for approximately 80% of all microbial antibiotics discovered.[1] Juglomycins A and B were first identified as novel naphthoquinone antibiotics isolated from Streptomyces species.[2] Structurally, this compound is characterized as a 5-hydroxy-2-(4′-hydroxy-γ-butyrolacton-5′-yl)-1,4-naphthoquinone.[2] Its discovery highlighted a class of compounds with significant biological activity, particularly against pathogenic bacteria.

Subsequent research has identified several Streptomyces strains capable of producing this compound and its derivatives. Notably, Streptomyces achromogenes, an endophyte isolated from the saffron plant (Crocus sativus Linn), has been identified as a producer of this compound.[3] Other strains, such as Streptomyces spp. 815 and GW4184, have also been shown to produce related juglomycin compounds.[4]

Conceptual Overview of Biosynthesis Regulation in Streptomyces

The production of antibiotics like this compound in Streptomyces is a tightly regulated process, governed by a complex hierarchy of genes.[5] Biosynthesis is typically encoded by a cluster of genes that includes not only the enzymes for building the molecule but also regulatory genes.[3][6] These cluster-situated regulators (CSRs) act as master switches, often belonging to the Streptomyces Antibiotic Regulatory Proteins (SARPs) family.[5][6]

The activation of these CSRs is influenced by a network of global regulators that respond to various physiological and environmental signals, such as nutrient availability, cell density, and stress.[5][7] Signals can include small, diffusible molecules like γ-butyrolactones, which function in a quorum-sensing-like manner to coordinate antibiotic production across the bacterial population.[3][7] This intricate regulatory cascade ensures that antibiotic production, an energetically expensive process, is initiated at the appropriate time, typically during the stationary phase of growth when nutrient resources become limited.[8]

A Technical Guide to Isolation and Purification

This section provides a detailed, synthesized protocol for the cultivation of a this compound-producing Streptomyces strain and the subsequent isolation, purification, and characterization of the target compound.

Experimental Workflow Overview

The overall process begins with the fermentation of the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites. The culture broth is then separated from the mycelia, and the bioactive compounds are extracted using organic solvents. The crude extract undergoes several stages of chromatographic purification to isolate this compound, which is finally characterized using spectroscopic methods.

Detailed Experimental Protocols

This protocol is based on optimized conditions for secondary metabolite production in Streptomyces.[9][10][11]

-

Seed Culture Preparation : Inoculate a loopful of Streptomyces spores or mycelia from a solid agar plate (e.g., Gause's No. 1 or ISP-2 medium) into a 250 mL flask containing 50 mL of a seed medium (e.g., ISP-2 broth). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Culture : Transfer the seed culture (typically a 5% v/v inoculum) into a 1 L flask containing 200 mL of a production medium, such as Glucose Soybean Meal Broth (e.g., 20 g/L glucose, 20 g/L soybean meal, 6 g/L peptone, 5 g/L NaCl, 4 g/L CaCO₃).[12]

-

Fermentation Conditions : Adjust the initial pH of the production medium to 6.5-7.0.[9][10] Incubate the production culture at a temperature between 28°C and 35°C for 7 to 12 days with constant agitation at 180-220 rpm.[9][10][12]

-

Monitoring : Periodically sample the culture to monitor growth and antibiotic production using a bioassay against a sensitive indicator organism (e.g., Staphylococcus aureus or Escherichia coli).[13]

-

Harvesting : After the incubation period, harvest the fermentation broth and centrifuge at 10,000 rpm for 15 minutes to separate the supernatant from the mycelial biomass.[14]

-

Solvent Extraction : Transfer the supernatant to a separatory funnel. Perform a liquid-liquid extraction three times with an equal volume of an organic solvent such as ethyl acetate.[14]

-

Concentration : Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to yield a solid or semi-solid crude extract. Store the extract at 4°C until further purification.

-

Silica Gel Column Chromatography : Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto a silica gel column (e.g., Silica gel 60, 40–63 µm particle size) packed in a non-polar solvent like hexane.

-

Elution : Elute the column with a stepwise or linear gradient of increasing polarity, for example, a hexane-ethyl acetate system followed by a chloroform-methanol system.

-

Fraction Analysis : Collect fractions and analyze them using Thin Layer Chromatography (TLC) and a bioassay to identify the fractions containing the active compound.

-

Preparative HPLC : Pool the active fractions, concentrate them, and subject them to further purification using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. A typical mobile phase could be a gradient of acetonitrile and water. This step is often crucial for obtaining the compound in high purity.

-

Mass Spectrometry (MS) : Analyze the purified compound using High-Resolution Mass Spectrometry (HRMS) to determine its exact molecular weight and deduce its molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. These experiments provide detailed information about the carbon-hydrogen framework and connectivity, which is essential for unambiguous structure determination.[4][15]

-

UV-Visible Spectroscopy : Record the UV-Vis spectrum of the compound in a solvent like methanol. Naphthoquinones like this compound have characteristic absorption bands that aid in their identification.

Data Presentation

Quantitative data is crucial for assessing the efficacy and characterizing the properties of an isolated compound.

Biological Activity

This compound has demonstrated potent antibacterial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Escherichia coli | 6.8 | [3] |

| Bacillus thuringiensis | 3.4 | [3] |

| Xanthobacter flavus | 6.8 | [3] |

| General Pathogens | 13.7 | [3] |

Table 1: Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial pathogens.[3]

Physicochemical and Spectroscopic Characterization

The structural identity of this compound is confirmed through a combination of spectroscopic techniques. While a complete set of spectral data is extensive, the key methods and the information they provide are summarized below.

| Technique | Information Derived | Reference |

| HRMS | Provides the exact mass and allows for the determination of the molecular formula. | [4] |

| ¹H NMR | Determines the number and types of protons, their chemical environment, and scalar couplings, revealing proton connectivity. | [4][15] |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. | [4][15] |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. | [4][15] |

| UV-Vis Spectroscopy | Reveals characteristic electronic transitions of the naphthoquinone chromophore. | [4] |

| Infrared (IR) Spectroscopy | Identifies key functional groups such as hydroxyls (-OH) and carbonyls (C=O). | [4] |

Table 2: Spectroscopic techniques used for the structural elucidation of this compound.

Conclusion

The isolation of this compound from Streptomyces species serves as a prime example of natural product drug discovery. This guide provides a comprehensive framework, from the initial fermentation to the final structural analysis, intended to equip researchers with the necessary technical knowledge to explore this and other bioactive secondary metabolites. The detailed protocols and conceptual diagrams offer a practical and theoretical foundation for the successful isolation and characterization of novel antibiotics. Further research focusing on optimizing fermentation yields and exploring the full therapeutic potential of this compound through in vivo studies is warranted.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The syntheses of (±)-juglomycin A and (±)-juglomycin B, racemates of two isomeric naturally occurring naphthoquinonoid antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 5. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.innovareacademics.in [journals.innovareacademics.in]

- 10. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

Juglomycin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juglomycin A is a naphthoquinone antibiotic that was first isolated from Streptomyces species. As a member of the quinone family of natural products, it has garnered significant interest within the scientific community due to its broad-spectrum antibacterial, antifungal, and modest antitumor activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, intended to support ongoing research and drug development efforts.

Chemical Structure and Properties

This compound is characterized by a 1,4-naphthoquinone core substituted with a hydroxyl group and a dihydroxytetrahydrofuranone ring. The absolute configuration has been confirmed as (2R,3R).[2]

Physicochemical and Identification Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

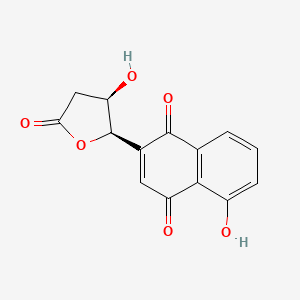

| Molecular Formula | C₁₄H₁₀O₆ | [1] |

| Molecular Weight | 274.22 g/mol | [1] |

| IUPAC Name | 5-hydroxy-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]naphthalene-1,4-dione | [1] |

| CAS Number | 38637-88-6 | [1] |

| Appearance | Orange-Yellow Needle Crystalline Solid | [1] |

| Melting Point | 172°C | [1] |

| Solubility | Soluble in methanol. Detailed quantitative solubility in other organic solvents is not widely reported. | |

| Canonical SMILES | C1--INVALID-LINK--C2=CC(=O)C3=C(C2=O)C=CC=C3O)O | |

| InChI Key | JUTDGBUUAXODBT-QMTHXVAHSA-N | [1] |

Biological Activity and Mechanism of Action

This compound exhibits potent activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[2] Its mechanism of action is multifaceted, primarily targeting core cellular processes necessary for bacterial survival and virulence.

In studies involving Escherichia coli, this compound has been shown to:

-

Inhibit Biofilm Formation : It effectively reduces biofilm development by inhibiting bacterial swimming and swarming motilities.[1]

-

Downregulate Virulence Genes : The compound leads to the downregulation of key genes associated with adhesion and virulence, such as fimH (encoding for the type 1 fimbrial adhesin) and hlyA (encoding for α-hemolysin).[1]

Postulated Antibacterial Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in E. coli, leading to reduced virulence and bactericidal effects.

Experimental Protocols

The synthesis of this compound has been achieved through various routes. Below is a summarized protocol for a racemic synthesis starting from juglone, a common precursor. This methodology is adapted from published synthetic routes and provides a foundational workflow.

Racemic Synthesis of this compound from Juglone

This protocol outlines key transformations for the synthesis of (±)-Juglomycin A.

-

Protection of Juglone :

-

Reactants : Juglone (3), acetone, isopropenyl acetate, p-toluenesulfonic acid (PTSA).

-

Procedure : Juglone is reduced and protected as an acetonide to form the naphthol derivative (4). This is a standard procedure to protect the hydroxyl groups and the reactive quinone system during subsequent steps.

-

-

Aldol-type Addition :

-

Reactants : Naphthol derivative (4), methyl magnesium bromide, ethyl 3-formylacrylate (5).

-

Procedure : The naphthol is deprotonated with a Grignard reagent. The resulting magnesium alkoxide is then reacted with ethyl 3-formylacrylate in an aldol-type addition to yield the ester intermediate (6).

-

-

Lactonization :

-

Reactants : Ester intermediate (6), potassium carbonate in methanol OR aqueous lithium hydroxide followed by PTSA.

-

Procedure : The phenolic hydroxyl group undergoes an intramolecular Michael addition to the α,β-unsaturated ester. This cyclization can be promoted by a base. The reaction yields the desired lactone (7) and a hydroxy ester side-product (8), which can be subsequently cyclized to 7.

-

-

Deprotection :

-

Reactant : Lactone (7), 6N Hydrochloric acid.

-

Procedure : The acetonide protecting group is removed by acid hydrolysis to reveal the diol.

-

-

Oxidation :

-

Reactant : Deprotected lactone, ceric ammonium nitrate (CAN) in aqueous acetonitrile.

-

Procedure : The dihydroxynaphthalene is oxidized back to the 1,4-naphthoquinone to yield the final product, (±)-Juglomycin A (1).

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the racemic synthesis described above.

Conclusion

This compound remains a molecule of significant interest for antimicrobial drug discovery. Its defined chemical structure and promising biological activity against clinically relevant pathogens, coupled with an increasingly understood mechanism of action, make it a valuable lead compound. The synthetic pathways established in the literature provide a framework for generating analogs and derivatives for structure-activity relationship (SAR) studies, which will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline. Further research into its specific molecular targets and solubility characteristics will be essential for realizing its full clinical utility.

References

Juglomycin A: A Potent Antibacterial Agent Targeting Gram-Positive and Gram-Negative Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Juglomycin A, a naturally occurring naphthoquinone, has demonstrated significant promise as a broad-spectrum antibacterial agent. Its activity extends to both Gram-positive and Gram-negative bacteria, including clinically relevant strains. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its assessment, and an exploration of its molecular mechanisms of action, including its impact on bacterial signaling pathways.

Antibacterial Spectrum and Efficacy

The antibacterial potency of this compound has been evaluated against a variety of bacterial species. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

| Bacterial Species | Gram Staining | MIC (µg/mL) | Reference |

| Bacillus thuringiensis | Gram-positive | 3.4 | |

| Staphylococcus aureus | Gram-positive | 13.7 | |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive | 13.7 | |

| Staphylococcus warneri | Gram-positive | 13.7 | |

| Streptococcus pyogenes | Gram-positive | 13.7 | |

| Clostridium pasteurianum | Gram-positive | 13.7 | |

| Escherichia coli | Gram-negative | 6.8 | |

| Xanthobacter flavus | Gram-negative | 6.8 | |

| Shigella dysenteriae | Gram-negative | 13.7 | |

| Pseudomonas fluorescens | Gram-negative | 13.7 |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare a working stock of this compound in MHB.

-

Perform serial two-fold dilutions of the this compound working stock across the wells of the 96-well plate, typically in a final volume of 100 µL per well.

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (MHB with bacterial inoculum, no this compound) and a negative control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Sterile culture tubes or flasks

-

MHB

-

This compound stock solution

-

Bacterial inoculum (logarithmic phase)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare flasks containing MHB with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the compound.

-

Inoculate each flask with the bacterial culture to a starting density of approximately 1 x 10⁶ CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

-

Plot the log₁₀ CFU/mL against time to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify the effect of a compound on biofilm formation.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

-

This compound stock solution

-

Bacterial inoculum

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid or 95% ethanol

Procedure:

-

Dispense 100 µL of TSB containing various concentrations of this compound into the wells of a 96-well plate.

-

Inoculate each well with 100 µL of an overnight bacterial culture diluted to an OD₆₀₀ of 0.05.

-

Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Gently wash the wells twice with sterile PBS to remove planktonic cells.

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader to quantify the biofilm biomass.

Mechanism of Action and Signaling Pathways

The antibacterial activity of this compound is multifaceted, involving the inhibition of essential cellular processes and the disruption of virulence-related signaling.

Inhibition of Bacterial Transcription and Translation

In vitro studies have demonstrated that this compound can inhibit bacterial transcription and translation processes. While the precise molecular target has not been definitively identified, naphthoquinones are known to be redox-active molecules capable of generating reactive oxygen species (ROS). This can lead to oxidative damage of cellular components, including DNA, RNA, and proteins, thereby interfering with replication, transcription, and translation.

Downregulation of Virulence Factors in E. coli

This compound has been shown to reduce the virulence of Escherichia coli by downregulating the expression of key genes involved in adhesion and toxin production.

-

fimH Gene: This gene encodes the FimH adhesin, a critical component of type 1 fimbriae that mediates the attachment of E. coli to host cells. Downregulation of fimH by this compound leads to reduced bacterial adhesion and biofilm formation.

-

hlyA Gene: This gene is part of the α-hemolysin operon and is responsible for producing a pore-forming toxin that lyses host cells. The suppression of hlyA expression by this compound diminishes the cytotoxic potential of E. coli.

Mandatory Visualization: Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of action of this compound in E. coli.

Caption: Experimental workflow for MIC determination.

Caption: Experimental workflow for biofilm inhibition assay.

Conclusion

This compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its multifaceted mechanism of action, which includes the inhibition of fundamental cellular processes and the downregulation of key virulence factors, makes it a compelling candidate for further investigation and development as a novel therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this compound and other promising antimicrobial compounds. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

An In-depth Technical Guide to Juglomycin A and Its Derivatives: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juglomycin A, a naturally occurring naphthoquinone, and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the structural nuances that differentiate these compounds, detailed methodologies for their synthesis, and a comparative analysis of their biological effects. The underlying mechanisms of action, including the generation of reactive oxygen species and potential interactions with key cellular enzymes, are explored. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Naphthoquinones are a class of organic compounds characterized by a naphthalene ring system with two ketone groups. Among these, this compound, first isolated from Streptomyces species, has emerged as a lead compound for the development of new antimicrobial and anticancer agents. Its unique structure, featuring a hydroxylated naphthoquinone core fused to a lactone side chain, provides a versatile scaffold for chemical modification. This guide delves into the structural variations of this compound derivatives and their corresponding impact on biological function.

Structural Differences among this compound Derivatives

The core structure of this compound is 5-hydroxy-2-(3',4'-dihydroxy-tetrahydrofuran-2'-yl)-[1][2]naphthoquinone. The primary structural differences among its derivatives arise from variations in the stereochemistry and substitutions on the tetrahydrofuran lactone ring, as well as modifications to the naphthoquinone core.

Key Structural Variations:

-

Stereochemistry: this compound and B are diastereomers, differing in the stereoconfiguration at the 4'-position of the lactone ring. This compound possesses a (3'R, 4'R) configuration, while Juglomycin B has a (3'R, 4'S) configuration.[3]

-

Oxidation State: Juglomycin C is a reduced form of this compound and B at the 4'-position, featuring a carboxylic acid group instead of the lactone.[3] Juglomycin D is an oxidized form of Juglomycin C at the 3'-position.[3]

-

Side-Chain Modification: Other derivatives, such as Khatmiamycin, are esters of the juglomycin core. Further synthetic modifications can introduce a variety of functional groups at different positions, leading to a diverse library of compounds with potentially altered biological activities.

Data Presentation: Comparative Biological Activity

The biological activity of this compound and its derivatives has been evaluated against a range of bacterial, fungal, and cancer cell lines. The following tables summarize the available quantitative data to facilitate a comparative analysis.

| Compound | Target Organism/Cell Line | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | 6.8 | |

| Bacillus thuringiensis | 3.4 | ||

| Xanthobacter flavus | 6.8 | ||

| Khatmiamycin | Staphylococcus aureus | 25 | [1] |

| Streptomyces viridochromogenes | 25 | [1] |

MIC: Minimum Inhibitory Concentration

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Juglomycin Derivative (Hypothetical) | A549 (Lung Carcinoma) | Data not available | |

| Juglomycin Derivative (Hypothetical) | HeLa (Cervical Cancer) | Data not available | |

| Juglomycin Derivative (Hypothetical) | MCF-7 (Breast Cancer) | Data not available |

Experimental Protocols

Unified Synthetic Approach to Juglomycin Derivatives

A unified strategy for the synthesis of various juglomycins has been developed, utilizing a common intermediate.[3]

Synthesis of this compound:

-

Preparation of the Naphthoquinone Core: A solution of the lactone intermediate 11 (40.0 mg, 0.102 mmol) in a 1:1 mixture of acetonitrile (MeCN) and water (5 mL) is cooled to 0 °C.[3]

-

Oxidation: Ceric ammonium nitrate (CAN) (140 mg, 0.26 mmol) is added to the solution, and the mixture is stirred at 0 °C for 45 minutes.[3]

-

Quenching and Extraction: The reaction is quenched by the addition of water and diluted with chloroform (CHCl₃). The organic layer is separated, washed with water and brine, dried over sodium sulfate (Na₂SO₄), and concentrated to yield the crude naphthoquinone.[3]

-

Deprotection: The crude product is dissolved in dichloromethane (CH₂Cl₂) (6 mL) and cooled to 0 °C. Trifluoroacetic acid (TFA) (2 mL) is added, and the mixture is stirred for 30 minutes to remove protecting groups, yielding this compound.[3]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at the optimal temperature for the specific bacterial strain for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The biological activity of this compound and its derivatives is believed to be multifactorial, with evidence pointing towards the induction of oxidative stress and the inhibition of key cellular enzymes.

Generation of Reactive Oxygen Species (ROS)

Naphthoquinones are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This increase in intracellular ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Caption: Proposed mechanism of this compound-induced apoptosis via ROS generation.

Inhibition of DNA Topoisomerase

Some naphthoquinones have been shown to inhibit the activity of DNA topoisomerases. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Inhibition of topoisomerase I, for instance, leads to the accumulation of single-strand breaks in DNA, which can be converted to lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of DNA Topoisomerase I.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for development as therapeutic agents. Their diverse biological activities, coupled with a synthetically tractable scaffold, make them attractive candidates for further investigation. This guide has provided a foundational understanding of their structural diversity, synthetic accessibility, and proposed mechanisms of action. Future research should focus on expanding the library of this compound derivatives, conducting comprehensive structure-activity relationship studies, and further elucidating the specific molecular targets and signaling pathways involved in their biological effects. Such efforts will be crucial in unlocking the full therapeutic potential of this fascinating class of compounds.

References

The History of Juglomycin A Research: An In-depth Technical Guide

Executive Summary: Juglomycin A, a member of the naphthoquinone class of antibiotics, has been a subject of scientific inquiry since its initial discovery. This document provides a comprehensive overview of the historical and ongoing research into this compound, with a focus on its discovery, chemical synthesis, biological activities, and mechanism of action. Quantitative data on its antimicrobial efficacy are presented in tabular format for clarity. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear understanding of the molecular interactions and research methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and therapeutic potential of this compound.

Discovery and Isolation

This compound was first isolated from Streptomyces sp. 190-2.[1] It is a naphthoquinone antibiotic that belongs to a larger family of related compounds, including Juglomycin B, C, D, and Z.[1][2] this compound and B are diastereomers, differing in their stereochemistry at the 4'-position of their lactone side chain.[1] The absolute configuration of this compound has been determined to be 3'R,4'R through X-ray crystallography.[1]

Subsequent research has led to the isolation of this compound from other sources, such as Streptomyces achromogenes, an endophytic fungus of the saffron plant, Crocus sativus Linn.[3][4][5] The discovery of this compound in different microbial species highlights its potential as a natural antimicrobial agent.

Chemical Synthesis

The synthesis of this compound and its derivatives has been an area of active research. An early synthesis of (±)-Juglomycin A and its diastereomer (±)-Juglomycin B was reported by Giles and co-workers.[6] More recently, a unified and efficient strategy for the synthesis of various juglomycins has been developed.[1] This approach utilizes a 1,4-dimethoxynaphthalene derivative as a common intermediate, allowing for the synthesis of Juglomycins A–D, Juglomycin C amide, and other related natural products in a few steps.[1]

The following workflow illustrates the general strategy for the synthesis of this compound from a common intermediate.

Biological Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various pathogens.

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Escherichia coli | Negative | 6.8 | [3][4] |

| Bacillus thuringiensis | Positive | 3.4 | [3][4] |

| Xanthobacter flavus | Negative | 6.8 | [3][4] |

| Various Pathogens (general) | N/A | 13.7 | [3][4] |

| Bacillus subtilis | Positive | - | [1] |

| Staphylococcus aureus | Positive | - | [1] |

| Streptococcus pneumoniae | Positive | - | [1] |

| Mycobacterium tuberculosis | N/A | - | [1] |

Mechanism of Action

The antimicrobial properties of this compound stem from its ability to interfere with fundamental cellular processes in bacteria. In vitro studies have demonstrated that this compound can inhibit bacterial transcription and translation.[3][4] This inhibition of protein synthesis is a common mechanism of action for many antibiotics.[7][8]

Furthermore, this compound has been shown to reduce the virulence of E. coli by targeting biofilm formation.[3][4] This is achieved through the downregulation of the fimH gene, which is crucial for bacterial adhesion and the initial stages of biofilm development.[3][4] Additionally, this compound downregulates the hlyA gene, which encodes for α-hemolysin, a key virulence factor in pathogenic E. coli.[3][4] The compound also inhibits swimming and swarming motilities, further hindering the ability of bacteria to form biofilms.[3]

The proposed mechanism of action of this compound on E. coli virulence is depicted in the following signaling pathway diagram.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are then prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Formation Assay

The effect of this compound on biofilm formation can be assessed using a crystal violet staining method.

-

Bacterial Culture and Treatment: Bacteria are grown in a suitable medium (e.g., Luria-Bertani broth) in a 96-well plate in the presence of sub-MIC concentrations of this compound. A control group without this compound is also included. The plates are incubated at 37°C for 24-48 hours without shaking.

-

Washing: After incubation, the planktonic bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilms are stained with a 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.

-

Destaining and Quantification: The excess stain is removed by washing with water. The bound crystal violet is then solubilized with 30% acetic acid. The absorbance of the solubilized stain is measured at a wavelength of 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

The following diagram outlines the workflow for the biofilm formation assay.

Conclusion and Future Perspectives

The research on this compound has evolved from its initial discovery and structural elucidation to a deeper understanding of its synthesis, biological activities, and mechanism of action. Its broad-spectrum antibacterial activity, coupled with its ability to inhibit virulence factors and biofilm formation, makes it a promising candidate for further drug development. Future research should focus on optimizing its synthesis, exploring its efficacy in in vivo models, and investigating potential synergistic effects with other antibiotics. A thorough understanding of its safety profile and pharmacokinetic properties will be crucial for its potential translation into clinical applications. The history of this compound research serves as a testament to the value of natural product discovery in the ongoing search for novel antimicrobial agents.

References

- 1. Unified Approach toward Syntheses of Juglomycins and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic capacities of actinomycetes. 2. Juglomycin Z, a new naphthoquinone antibiotic from Streptomyces tendae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial potential of this compound isolated from Streptomyces achromogenes, an endophyte of Crocus sativus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ovid.com [ovid.com]

- 6. The syntheses of (±)-juglomycin A and (±)-juglomycin B, racemates of two isomeric naturally occurring naphthoquinonoid antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 8. news-medical.net [news-medical.net]

Juglomycin A: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Naphthoquinone Antibiotic's Properties, Bioactivity, and Mechanisms of Action

Abstract

Juglomycin A, a naphthoquinone-class secondary metabolite primarily isolated from Streptomyces species, has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its antimicrobial and anticancer properties, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound is a member of the juglomycin family of antibiotics, which are characterized by a 1,4-naphthoquinone core structure. First isolated from Streptomyces sp. 190-2, it has demonstrated a broad spectrum of bioactivity, notably against various bacterial pathogens and cancer cell lines. Its multifaceted mechanism of action, which includes the inhibition of bacterial macromolecular synthesis and the induction of apoptosis in cancer cells, positions it as a promising candidate for further preclinical and clinical investigation. This document consolidates the current knowledge on this compound, with a focus on quantitative data, experimental protocols, and the elucidation of its interaction with cellular signaling pathways.

Physicochemical Properties

This compound is a naphthoquinone with the chemical formula C₁₄H₁₀O₆. Its structure features a lactone ring attached to the naphthoquinone core. This structural arrangement is crucial for its biological activity.

Biological Activities

This compound exhibits two primary, well-documented biological activities: antibacterial and anticancer.

Antibacterial Activity

This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[1] Its antibacterial effects are multifaceted, involving the inhibition of essential cellular processes in bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Staining | MIC (µg/mL) | Reference |

| Escherichia coli | Negative | 6.8 | [2] |

| Bacillus thuringiensis | Positive | 3.4 | [2] |

| Xanthobacter flavus | Negative | 6.8 | [2] |

| General Pathogens | N/A | 13.7 | [2] |

Anticancer Activity

The anticancer properties of juglomycins and related compounds have been investigated against various human cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, the related compound juglone has shown significant cytotoxic effects. Juglone has been reported to induce apoptosis and inhibit cell proliferation in several cancer models. For instance, a derivative, 5-benzyl juglone, exhibited potent antiproliferative activity against HCT-15 human colorectal cancer cells with an IC50 value of 12.27 µM. It is plausible that this compound exerts its anticancer effects through similar mechanisms, including cell cycle arrest and induction of programmed cell death.

Mechanism of Action

Antibacterial Mechanism

The antibacterial mechanism of this compound is comprehensive. It has been shown to inhibit bacterial transcription and translation in vitro.[2] Furthermore, it effectively reduces biofilm formation in E. coli by downregulating the fimH gene, which is involved in adhesion, and by inhibiting swimming and swarming motilities.[2] this compound also downregulates the α-haemolysin-related gene (hlyA), thereby reducing bacterial virulence.[2]

Anticancer Mechanism of Action (Inferred from Juglone)

The anticancer activity of the closely related compound, juglone, is primarily attributed to the induction of apoptosis. This process is mediated through the generation of reactive oxygen species (ROS), which in turn activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Activation of this pathway ultimately leads to the execution of the apoptotic program. It is hypothesized that this compound may share this mechanism of inducing oxidative stress and activating pro-apoptotic signaling cascades in cancer cells. The induction of apoptosis by natural compounds often involves the activation of a cascade of enzymes called caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Signaling Pathway: Proposed Anticancer Mechanism of Action of this compound

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Biosynthesis

This compound is a polyketide, synthesized by type II polyketide synthase (PKS) systems in Streptomyces.[3][4][5] The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to yield the final naphthoquinone scaffold of this compound. While the precise enzymatic steps and intermediates in the this compound biosynthetic pathway are not fully elucidated, it is understood to follow the general paradigm of type II PKS-mediated synthesis.

Experimental Workflow: General Polyketide Biosynthesis

Caption: Generalized workflow for the biosynthesis of polyketides like this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

This protocol is a generalized procedure based on common methods for isolating secondary metabolites from bacterial cultures.

-

Cultivation: Inoculate a suitable production medium (e.g., X-medium) with a seed culture of the Streptomyces strain. Incubate the culture on a rotary shaker at 28°C and 200 rpm for 96 hours.

-

Extraction: Separate the mycelial biomass from the culture broth by filtration. Extract the cell-free broth twice with an equal volume of ethyl acetate. Concentrate the organic phase to dryness under vacuum using a rotary evaporator.

-

Chromatographic Purification:

-

Prepare a silica gel column (e.g., mesh size 230-400) and equilibrate with a non-polar solvent (e.g., 100% chloroform).

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel to create a loading slurry.

-

Apply the slurry to the top of the column.

-

Elute the column with a stepwise gradient of methanol in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing the compound of interest and concentrate to yield purified this compound.

-

-

Purity Analysis: Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

-

Preparation of Inoculum: Culture the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate.

-

Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for another 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

This compound is a promising secondary metabolite with significant antibacterial and potential anticancer activities. Its ability to target multiple cellular processes in bacteria makes it an attractive candidate for combating drug-resistant infections. While its anticancer properties require more direct investigation, the known mechanisms of related compounds suggest a strong potential for development as a chemotherapeutic agent.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound to enable synthetic biology approaches for yield improvement and analog generation.

-

Conducting comprehensive studies to determine the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Investigating the specific signaling pathways modulated by this compound in cancer cells, including its effects on key regulatory proteins such as NF-κB and the detailed caspase activation cascade.

-

Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection and cancer.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural product to a clinically relevant therapeutic agent.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial potential of this compound isolated from Streptomyces achromogenes, an endophyte of Crocus sativus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An environmental DNA-derived type II polyketide biosynthetic pathway encodes the biosynthesis of the novel pentacyclic polyketide, erdacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketide - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of Polyketides in Streptomyces [mdpi.com]

An In-depth Technical Guide to the Natural Sources and Producers of Juglomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juglomycin A is a naphthoquinone antibiotic with significant biological activity, including antibacterial and antitumor properties. As a member of the juglomycin family of natural products, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the producing microorganisms. It details the methodologies for fermentation, extraction, and purification, and presents available quantitative data on its production. Furthermore, this guide elucidates the biosynthetic pathway of this compound, offering a deeper understanding of its formation in nature.

Natural Producers of this compound

This compound is a secondary metabolite primarily produced by bacteria belonging to the genus Streptomyces, a group of Gram-positive, filamentous soil bacteria renowned for their prolific production of a wide array of antibiotics and other bioactive compounds.

Several species and strains of Streptomyces have been identified as producers of this compound and its analogues. These include:

-

Streptomyces achromogenes : An endophytic strain of S. achromogenes isolated from the saffron plant (Crocus sativus Linn.) has been reported as a producer of this compound.

-

Streptomyces sp. 815 : This terrestrial Streptomyces species is known to produce a variety of juglomycin variants, including this compound.

-

Streptomyces sp. ANK313 : This strain has also been identified as a source of juglomycins.

-

Streptomyces coelicolor A3(2) M145 : While not a primary producer of this compound, this model organism has been used in studies related to the biosynthesis of related compounds like juglomycin C amide, providing insights into the broader juglomycin biosynthetic machinery.

Quantitative Production Data

The production yield of this compound can vary significantly depending on the producing strain, fermentation conditions, and extraction methods. While extensive quantitative data for this compound production is not widely published, the following table summarizes the available information and highlights the potential for yield optimization. It is important to note that many studies focus on the isolation and structural elucidation of new compounds rather than quantifying the production of known ones like this compound.

| Producing Organism | Compound(s) | Yield | Fermentation Conditions | Reference(s) |

| Streptomyces achromogenes | This compound, B | Not Reported | Specific details on yield not provided in the primary literature focusing on antimicrobial activity. | [1] |

| Streptomyces sp. 815 | Juglomycins | Not Reported | Fermentation and isolation procedures described, but quantitative yield of this compound is not specified. | |

| Streptomyces sp. ANK313 | Khatmiamycin | Not Reported | Focus of the study was on the isolation of a related compound, khatmiamycin. | [1] |

| Streptomyces coelicolor M145 | Juglomycin C amide | Not Reported | Used for the isolation of juglomycin C amide; production levels of other juglomycins were not the focus of the study. | [1] |

Note: The lack of specific yield data for this compound in the public domain presents an opportunity for further research in fermentation optimization and process development to enhance its production for potential therapeutic applications.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involved in the production and isolation of this compound from Streptomyces species. These protocols are based on established methods for the cultivation of Streptomyces and the extraction of secondary metabolites.

Fermentation Protocol for Streptomyces

This protocol describes a general procedure for the submerged fermentation of Streptomyces species to produce this compound.

1. Inoculum Preparation:

- Prepare a seed culture by inoculating a loopful of Streptomyces spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or ISP2 medium).

- Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm until dense growth is observed.

2. Production Medium:

- Prepare the production medium in larger fermentation vessels (e.g., 2 L flasks containing 500 mL of medium). A variety of media can be used, and optimization is often required for specific strains. A common base medium consists of:

- Soluble Starch: 20 g/L

- Yeast Extract: 5 g/L

- Peptone: 5 g/L

- CaCO₃: 2 g/L

- Trace element solution

- Sterilize the medium by autoclaving at 121°C for 20 minutes.

3. Fermentation:

- Inoculate the production medium with the seed culture (typically 5-10% v/v).

- Incubate the production culture at 28-30°C for 7-14 days on a rotary shaker at 200-250 rpm.

- Monitor the fermentation periodically for pH, cell growth, and production of this compound (e.g., by HPLC analysis of small samples).

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

1. Separation of Biomass and Supernatant:

- After the fermentation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes).

2. Extraction of this compound:

- The supernatant is the primary source of extracellular this compound.

- Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, three times.

- Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

- The mycelial biomass can also be extracted with a polar organic solvent like methanol or acetone to recover any intracellular this compound. This extract can be concentrated and then partitioned between water and a non-polar organic solvent.

3. Purification of this compound:

- The crude extract can be purified using various chromatographic techniques.

- Silica Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed for the presence of this compound (e.g., by TLC or HPLC).

- High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is commonly employed. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other juglomycins, is believed to proceed through a polyketide pathway. A key intermediate in the formation of juglomycins A-C has been identified, providing insight into the biosynthetic logic.[1] The pathway involves the assembly of a polyketide chain from simple carboxylic acid precursors, followed by a series of cyclization, aromatization, and tailoring reactions to form the characteristic naphthoquinone core and the attached side chain.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a promising natural product with significant biological activities, produced by various Streptomyces species. This technical guide has provided a comprehensive overview of its natural sources, producers, and methods for its production and isolation. While there is a need for more quantitative data on its production yields, the outlined experimental protocols provide a solid foundation for researchers to cultivate the producing organisms and isolate this valuable compound. The elucidation of its biosynthetic pathway opens up avenues for metabolic engineering and synthetic biology approaches to enhance its production and generate novel analogues with improved therapeutic properties. Further research into the optimization of fermentation conditions and the development of high-yielding strains will be crucial for unlocking the full potential of this compound in drug development.

References

Juglomycin A: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juglomycin A, a naphthoquinone antibiotic, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive literature review of this compound studies, focusing on its antimicrobial and anticancer properties. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated overview of quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Antimicrobial Activity

This compound has demonstrated significant efficacy against a range of bacterial pathogens. Its antimicrobial properties have been quantified through various studies, with Minimum Inhibitory Concentration (MIC) values established for several bacterial species.

Data Presentation: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Escherichia coli | 6.8 | [1] |

| Bacillus thuringiensis | 3.4 | [1] |

| Xanthobacter flavus | 6.8 | [1] |

| Various other pathogens | 13.7 | [1] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Müller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Culture the test bacterium in MHB overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Mechanism of Action: Inhibition of Bacterial Transcription and Translation

Studies suggest that this compound exerts its antibacterial effect by inhibiting bacterial transcription and translation. This mechanism is similar to that of the well-known antibiotic streptomycin.

References

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of Juglomycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Juglomycin A, a naturally occurring naphthoquinone antibiotic. The following sections detail the principles of common cytotoxicity assays, step-by-step protocols for their implementation, and a summary of known cytotoxic activity of this compound.

Introduction to Cytotoxicity Assays

Cytotoxicity assays are essential tools in drug discovery and toxicology to measure the degree to which a substance can cause damage to cells.[1] These assays can be broadly categorized based on the cellular function they measure. Common methods include:

-

Metabolic Activity Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product, the amount of which is proportional to the number of viable cells.[2][3][4][5]

-

Membrane Integrity Assays (e.g., LDH release): These assays quantify the leakage of cytoplasmic enzymes, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.[6][7]

-

Apoptosis Assays (e.g., Annexin V staining): These methods detect the early stages of programmed cell death (apoptosis) by identifying the externalization of phosphatidylserine on the cell surface.[8][9][10]

This document will focus on the detailed protocols for the WST-1 and LDH assays as representative examples of metabolic and membrane integrity assays, respectively.

Quantitative Data Summary: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological function by 50%.[2] The following table summarizes the reported IC50 values for this compound against a specific cancer cell line.

| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |

| C6 glioma | MTT | 24 hours | 6.666 | [6] |

| C6 glioma | WST-1 | 24 hours | 5.646 | [6] |

Experimental Protocols

General Laboratory Requirements

-

Sterile cell culture hood

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at relevant wavelengths

-

96-well flat-bottom sterile microplates

-

Standard cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin, trypsin-EDTA)

-

Phosphate-buffered saline (PBS)

-

This compound (dissolved in a suitable solvent like DMSO and diluted in culture medium)

-

Selected cytotoxicity assay kit (e.g., WST-1 or LDH kit)

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

Figure 1. General experimental workflow for a cytotoxicity assay.

Protocol 1: WST-1 Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the WST-1 tetrazolium salt to a soluble formazan dye.[2] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-